![molecular formula C21H28N4O2 B3026057 1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione
描述
IM-93 是一种具有双重抑制铁死亡和NETosis的化合物。铁死亡是一种以脂质过氧化物积累为特征的受调控细胞死亡形式,而NETosis 则是中性粒细胞释放胞外陷阱以捕获病原体的过程。 IM-93 在抑制这些过程中显示出巨大潜力,使其成为科学研究中一种宝贵的化合物 .
准备方法
IM-93 通过一系列涉及吲哚基马来酰亚胺衍生物的化学反应合成。合成路线通常涉及吲哚衍生物与马来酰亚胺化合物在特定条件下反应,以产生所需产物。 反应条件通常包括使用二甲基亚砜等溶剂和催化剂以促进反应 .
IM-93 的工业生产方法尚未广泛记载,但它们可能涉及扩大实验室合成工艺。这将包括优化反应条件,以确保最终产品的高产率和纯度。
化学反应分析
IM-93 经历各种化学反应,包括:
氧化: IM-93 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以进行还原反应,产生还原形式。
取代: IM-93 可以参与取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于使用的特定条件和试剂 .
科学研究应用
IM-93 具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究铁死亡和NETosis 的机制。
生物学: IM-93 用于生物学研究,以了解铁死亡和NETosis 在各种疾病中的作用。
医学: 该化合物正在研究其在铁死亡和NETosis 发挥关键作用的疾病(如癌症和炎症性疾病)中的潜在治疗应用。
作用机制
IM-93 通过抑制铁死亡和NETosis 的过程发挥其作用。该化合物靶向这些过程中涉及的特定分子途径。对于铁死亡,IM-93 抑制脂质过氧化物的积累,从而防止细胞死亡。 在NETosis 的情况下,IM-93 干扰导致中性粒细胞胞外陷阱释放的信号通路 .
相似化合物的比较
IM-93 在双重抑制铁死亡和NETosis 方面是独一无二的。类似的化合物包括:
铁抑制素-1: 已知的铁死亡抑制剂,但不会抑制NETosis。
IM-17: 另一种吲哚基马来酰亚胺衍生物,具有类似的特性,但效力低于IM-93。
属性
IUPAC Name |
3-[3-(dimethylamino)propylamino]-4-(1-methylindol-3-yl)-1-propan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCOVGKUCYQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C1=O)NCCCN(C)C)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes IM-93 unique compared to other cell death inhibitors?
A: IM-93 exhibits a unique dual inhibitory activity against ferroptosis and NETosis, two distinct forms of regulated cell death. [] Unlike ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, IM-93 also effectively blocks NETosis. [] This dual action makes IM-93 a promising candidate for further investigation in conditions where both ferroptosis and NETosis contribute to pathology.
Q2: What are the potential therapeutic applications of IM-93?
A: While specific therapeutic applications are still under investigation, IM-93's dual inhibitory action on ferroptosis and NETosis suggests potential in treating conditions involving excessive or dysregulated cell death. [] Further research is needed to explore its efficacy in relevant preclinical models of diseases like acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. []
Q3: How does IM-93 compare to its predecessor, IM-17?
A: IM-93 was developed through a structure-activity relationship study based on IM-17, a compound known for inhibiting oxidative-stress-induced necrotic cell death. [] This research identified IM-93 as a more potent derivative with enhanced water solubility, a crucial factor for in vivo applications. []
Q4: Are there any known limitations of IM-93?
A: Current research primarily focuses on the in vitro effects of IM-93. [] While promising, its efficacy and safety profile in living organisms require further investigation. Detailed studies on its pharmacokinetics, pharmacodynamics, potential toxicity, and long-term effects in vivo are crucial before clinical applications can be considered.
Q5: What are the future directions for IM-93 research?
A5: Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


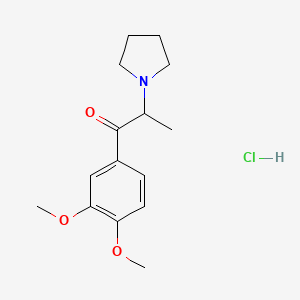
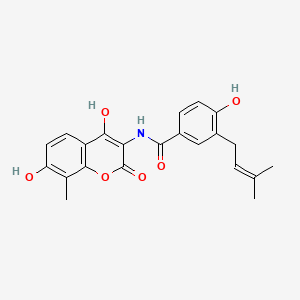

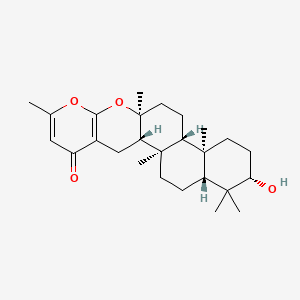

![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
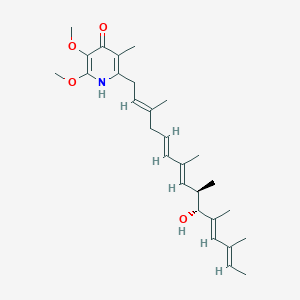

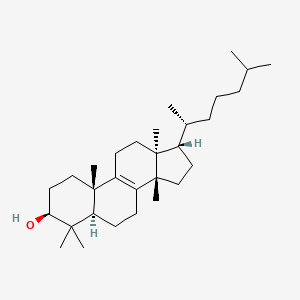

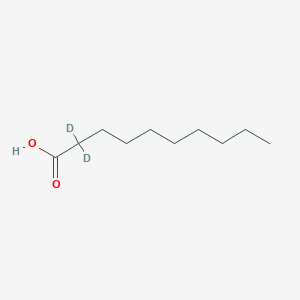
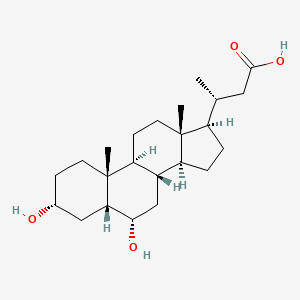
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
